Product packaging for MC-Val-Cit-PAB-duocarmycin chloride(Cat. No.:)

MC-Val-Cit-PAB-duocarmycin chloride

Cat. No.: B13434734
M. Wt: 1019.6 g/mol
InChI Key: XPOJSPASJJBTCF-MUYWJSLASA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Core Components of Antibody-Drug Conjugates

The efficacy and safety of an ADC are critically dependent on the careful selection and optimization of its three core components. ascopubs.org

Monoclonal Antibody (mAb) Role in Targeted Delivery

The monoclonal antibody is the targeting component of an ADC. cobaltcommunications.com mAbs are laboratory-produced molecules that are engineered to recognize and bind to specific proteins, known as antigens, which are present on the surface of cells. cancer.gov In the context of cancer therapy, mAbs are designed to target tumor-associated antigens, which are ideally overexpressed on cancer cells compared to healthy cells. sigmaaldrich.comnih.gov This specificity is the cornerstone of targeted delivery, guiding the ADC to the tumor site. mdpi.com The majority of ADCs in development utilize immunoglobulin G (IgG) antibodies, particularly the IgG1 isotype, due to their favorable pharmacokinetic properties and ability to engage the immune system. ascopubs.org Once the mAb binds to its target antigen on the cancer cell surface, the ADC-antigen complex is typically internalized by the cell, a crucial step for the subsequent release of the cytotoxic payload. sigmaaldrich.com

Cytotoxic Payload Functionality

The cytotoxic payload is the component of the ADC responsible for killing the target cancer cell. wikipedia.org These are highly potent pharmacological agents that are often too toxic to be administered systemically on their own. proteogenix.science The potency of these payloads is a key determinant of an ADC's effectiveness. biointron.com Payloads used in ADCs can be broadly categorized into two main classes: microtubule inhibitors and DNA-damaging agents. proteogenix.sciencebiointron.com

Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE and MMAF) and maytansinoids (e.g., DM1 and DM4), disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. biointron.comnih.gov

DNA-Damaging Agents: This class of payloads, which includes calicheamicins, pyrrolobenzodiazepines (PBDs), and duocarmycins, exert their cytotoxic effects by causing damage to the cell's DNA, such as double-strand breaks or alkylation, ultimately leading to cell death. biointron.comnih.gov

The chemical compound at the center of this article, MC-Val-Cit-PAB-duocarmycin chloride , utilizes a duocarmycin analog as its cytotoxic payload. xcessbio.commedchemexpress.com Duocarmycins are a class of DNA alkylating agents originally isolated from Streptomyces bacteria. creative-diagnostics.comcreative-biolabs.com Their mechanism of action involves binding to the minor groove of DNA and causing irreversible alkylation of adenine (B156593) at the N3 position. creative-diagnostics.commdpi.com This disruption of the DNA structure is effective in killing both dividing and non-dividing cancer cells. creative-diagnostics.com

Chemical Linker Significance in Bioconjugation

The chemical linker is the critical bridge that connects the monoclonal antibody to the cytotoxic payload. nih.gov Its design is paramount to the success of an ADC, as it must ensure that the payload remains securely attached to the antibody while in circulation in the bloodstream, but is efficiently released at the tumor site. axispharm.combroadpharm.com An ideal linker must strike a delicate balance between stability and cleavability. digitellinc.com There are two primary categories of linkers used in ADCs: cleavable and non-cleavable linkers. axispharm.combroadpharm.com

Non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody within the lysosome of the target cell. axispharm.comproteogenix.science

Cleavable linkers , which are more common, are designed to be broken by specific conditions present within the tumor microenvironment or inside the cancer cell. nih.govcam.ac.uk

The linker in This compound is a cleavable linker. medchemexpress.comadooq.com This specific linker, often abbreviated as a "vc" or Val-Cit linker, is designed to be cleaved by enzymes called cathepsins, which are highly active within the lysosomes of cancer cells. axispharm.commdpi.com The "MC" portion refers to maleimidocaproyl, a common component used to attach the linker to the antibody. axispharm.com The "Val-Cit" is a dipeptide of valine and citrulline, which is the specific sequence recognized and cleaved by cathepsin B. broadpharm.comtcichemicals.com Following the cleavage of the Val-Cit dipeptide, the "PAB" (p-aminobenzyl carbamate) acts as a self-immolative spacer, which then releases the active duocarmycin payload. mdpi.comtcichemicals.com

Evolution and Research Landscape of ADC Technologies

The field of antibody-drug conjugates has undergone significant evolution since the concept was first introduced. Early, or first-generation, ADCs faced challenges related to linker instability, leading to premature drug release and off-target toxicity, as well as the use of less potent payloads. nih.gov

The second generation of ADCs saw marked improvements, including the development of more stable linkers and the use of highly potent cytotoxic agents. nih.gov This generation also benefited from advances in antibody engineering, leading to humanized and human monoclonal antibodies with reduced immunogenicity. nih.gov

Recent and ongoing research focuses on several key areas to create next-generation ADCs: digitellinc.com

Site-Specific Conjugation: Developing technologies that allow for the attachment of the linker-payload to a specific site on the antibody. This results in a more homogeneous ADC product with a consistent drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a better therapeutic index. abzena.com

Novel Linker Technologies: The design of new linkers continues to be a major area of research. This includes the development of linkers that are more stable in circulation and those that can be cleaved by different mechanisms, potentially expanding the range of treatable cancers. abzena.com For example, linkers that are sensitive to the low pH of the tumor microenvironment or to specific enzymes overexpressed in tumors are being explored. axispharm.com

Innovative Payloads: Researchers are expanding the arsenal (B13267) of cytotoxic payloads beyond the traditional microtubule inhibitors and DNA-damaging agents. nih.gov This includes exploring payloads with novel mechanisms of action to overcome drug resistance and to be effective against a wider variety of tumor types. nih.govnih.gov The integration of technologies like Proteolysis Targeting Chimeras (PROTACs) as payloads is a significant area of advancement. nih.gov

The development of drug-linker constructs like This compound is a direct result of this evolution, combining a highly potent and distinct payload with a well-characterized and effective cleavable linker system. xcessbio.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H65ClN9O9+ B13434734 MC-Val-Cit-PAB-duocarmycin chloride

Properties

Molecular Formula

C54H65ClN9O9+

Molecular Weight

1019.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium

InChI

InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1

InChI Key

XPOJSPASJJBTCF-MUYWJSLASA-O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O

Origin of Product

United States

Duocarmycin As a Potent Cytotoxic Payload in Conjugate Systems

Duocarmycin Family: Structural Features and Derivations

The duocarmycin family of natural products, including notable members like duocarmycin SA and CC-1065, are chemically defined by a modular structure. creative-biolabs.commdpi.comnih.gov This structure fundamentally consists of two key parts: a DNA-binding unit and a DNA-alkylating unit, connected by a subunit-linking amide. mdpi.comnih.gov

The DNA-binding portion, typically an indole-based ring system, is responsible for the molecule's ability to selectively recognize and fit within the minor groove of DNA. researchgate.netacs.org The shape and curvature of this unit confer the molecule's preference for AT-rich sequences. nih.gov The second component is the alkylating unit, which contains a highly reactive cyclopropylpyrroloindole (CPI) or similar motif. adcreview.comnih.gov This unit is responsible for the drug's cytotoxic effect. mdpi.com

A significant advancement in duocarmycin development is the creation of synthetic prodrug forms, often referred to as seco-duocarmycins. acs.orgglpbio.com In these prodrugs, the reactive cyclopropane (B1198618) ring is masked to improve stability. For instance, the phenol (B47542) group in the molecule can be used as a trigger; upon its release, it promotes an intramolecular rearrangement that forms the electrophilic cyclopropane, activating the drug. nih.gov This strategy is crucial for ADC development, allowing the payload to remain inert until it reaches the target cell. acs.orgresearchgate.net

CompoundOrigin/TypeKey Structural Feature
Duocarmycin SANatural ProductOne of the first isolated members, features a cyclopropylpyrroloindole alkylating unit. creative-biolabs.comadcreview.com
CC-1065Natural ProductA precursor and influential member of the class, with a distinct DNA-binding subunit. creative-biolabs.comnih.govadcreview.com
Adozelesin, Bizelesin, CarzelesinSynthetic AnalogsDeveloped to improve upon the natural products, these have been evaluated in clinical trials. creative-biolabs.comwikipedia.org
seco-DuocarmycinsSynthetic ProdrugsFeature a masked alkylating unit (e.g., protected phenol) for increased stability and controlled activation. acs.org

Molecular Mechanism of Action

The potent cytotoxicity of duocarmycins stems from a precise, multi-step mechanism that ultimately leads to cancer cell death. This process begins with the drug binding to DNA and culminates in the disruption of essential cellular functions.

DNA Minor Groove Binding and Sequence Selectivity

Duocarmycins are classified as DNA minor groove binding agents. creative-biolabs.comwikipedia.org Their unique, curved shape allows them to fit snugly into the minor groove of the DNA double helix, a region typically less targeted by other DNA-modifying agents. mdpi.comnih.gov This binding is not random; they exhibit a strong preference for AT-rich sequences. nih.govcreative-diagnostics.com Specifically, they favor sequences such as 5'-AAAAA-3' and 5'-(A/T)AA-3'. aacrjournals.org This sequence selectivity is conferred by the DNA-binding portion of the molecule, which maximizes stabilizing van der Waals contacts within these specific regions. nih.gov

Adenine (B156593) N3 Alkylation and Covalent Adduct Formation

Once positioned within the minor groove, the duocarmycin molecule's alkylating unit is activated for a nucleophilic attack. nih.govnih.gov This results in the formation of a permanent, covalent bond with the N3 atom of an adenine base. wikipedia.orgnih.govmdpi.com This targeting of adenine-N3 is a distinctive feature, as many other alkylating agents target guanine (B1146940) bases. mdpi.comnih.gov The formation of this covalent adduct is effectively irreversible and fundamentally alters the DNA structure at the site of the lesion. wikipedia.orgnih.govadcreview.com While the binding is generally considered irreversible, some studies suggest a potential for a slow reversal, which could allow the drug to "walk" along the DNA until it finds an optimal sequence. aacrjournals.orgoup.com

Disruption of DNA Architecture and Cellular Processes (Replication, Transcription)

The formation of a bulky duocarmycin-DNA adduct causes significant distortion of the DNA's double helix architecture. wikipedia.orgresearchgate.net The molecule protrudes from the minor groove, creating a bend in the DNA strand. nih.gov This structural disruption interferes with the normal functions of DNA, primarily by obstructing the processes of DNA replication and transcription. researchgate.netmdpi.comnih.gov The cellular machinery responsible for these vital processes can no longer interact correctly with the altered DNA template, leading to an inhibition of DNA synthesis and, consequently, cell death. adcreview.com The damage is often beyond the repair capacity of the cell, triggering apoptotic pathways. creative-biolabs.commdpi.com

Cell Cycle Independent Cytotoxicity

A key advantage of duocarmycins is their ability to exert their cytotoxic effects at any phase of the cell cycle. creative-biolabs.comadcreview.comadcreview.com This is a direct consequence of their mechanism of action. Unlike antimitotic agents (e.g., tubulin binders) that are only effective against dividing cells during the M-phase, duocarmycins target the fundamental processes of DNA replication and transcription. creative-biolabs.comadcreview.com Since these processes are essential for the survival of all cells, whether actively dividing or quiescent, duocarmycins can kill cancer cells regardless of their proliferation state. researchgate.net This makes them particularly effective against both rapidly dividing and slow-growing solid tumors. creative-biolabs.comadcreview.comadcreview.com

Comparison with Other Cytotoxic Payloads in ADC Design

The most striking feature of duocarmycins is their exceptional potency, with cytotoxic effects observed in the low picomolar range. researchgate.netresearchgate.netadcreview.com This high potency means that fewer molecules of the payload are needed to kill a cancer cell, which is a significant advantage for ADCs. wikipedia.orgmdpi.com Their unique mechanism of DNA alkylation also makes them effective against cancer cells that have developed resistance to other therapies, including those that overexpress drug efflux pumps like P-glycoprotein. adcreview.comcreative-diagnostics.com

Furthermore, their ability to kill non-dividing cells provides a distinct advantage over microtubule inhibitors, which are only effective against cells undergoing mitosis. creative-biolabs.comadcreview.com This suggests that duocarmycin-based ADCs could be more effective against the heterogeneous cell populations found in solid tumors, which include both proliferating and quiescent cells. adcreview.comresearchgate.net While other DNA-damaging agents like calicheamicins and pyrrolobenzodiazepines (PBDs) are also highly potent, duocarmycins' specific mechanism of adenine-N3 alkylation in the minor groove represents a distinct approach to disrupting DNA integrity. mdpi.comresearchgate.netcreative-diagnostics.com

Payload ClassMechanism of ActionPotency (Typical IC50)Cell Cycle DependenceKey Advantages
DuocarmycinsDNA minor groove binding and adenine-N3 alkylation. wikipedia.orgmdpi.comPicomolar. researchgate.netmdpi.comIndependent. creative-biolabs.comadcreview.comExtreme potency; effective against non-dividing cells and MDR tumors. adcreview.comcreative-diagnostics.com
Auristatins (e.g., MMAE)Microtubule inhibitor; disrupts mitotic spindle formation.Picomolar to Nanomolar.Dependent (M-phase).Well-established in approved ADCs; potent against dividing cells.
Maytansinoids (e.g., DM1, DM4)Microtubule inhibitor; disrupts mitotic spindle formation. Picomolar to Nanomolar.Dependent (M-phase). Proven clinical efficacy; potent against dividing cells.
CalicheamicinsDNA double-strand breaks via enediyne mechanism. mdpi.comPicomolar. mdpi.comIndependent.Extremely potent DNA-damaging agent. mdpi.com
Pyrrolobenzodiazepines (PBDs)DNA minor groove binding and interstrand cross-linking. researchgate.netPicomolar.Independent.High potency; creates highly disruptive DNA lesions.

Duocarmycin Analogs and Functionalization for Conjugation

The successful incorporation of duocarmycins into antibody-drug conjugates has necessitated the development of synthetic analogs and specific functionalization strategies. nih.gov Natural duocarmycins themselves are often too toxic for systemic administration, and their chemical structures may not be optimal for stable linkage to an antibody. researchgate.netresearchgate.net Consequently, extensive research has focused on creating analogs that retain high potency while offering improved properties for conjugation and targeted delivery. nih.govacs.org

A key strategy involves synthesizing the duocarmycin payload in an inactive prodrug form, often referred to as a seco-duocarmycin. acs.orgnih.gov This prodrug form lacks the cyclopropane ring critical for DNA alkylation. nih.govmdpi.com The structure is designed to be stable in systemic circulation and to convert to the active, cyclized form only after being released from the ADC within the target cancer cell. uea.ac.uk

Functionalization is the process of introducing a reactive handle onto the duocarmycin analog, allowing it to be chemically linked to the antibody, typically via a specialized linker system. A common approach involves attaching the linker to a hydroxyl group on the DNA-alkylating portion of the duocarmycin. acs.orgnih.gov This strategy has been shown to produce ADCs with consistent in vitro cytotoxicity and excellent stability in human plasma. acs.orgnih.gov

The linker itself is a critical component, and the MC-Val-Cit-PAB system is a well-established example of a cleavable linker designed for this purpose. It connects the antibody to the duocarmycin payload.

MC (6-Maleimidocaproyl): This component serves as the conjugation point to the antibody. The maleimide (B117702) group reacts with free thiol groups, which are typically generated by reducing the interchain disulfide bonds of the monoclonal antibody. acs.org

Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by lysosomal enzymes, most notably Cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells. uea.ac.uktcichemicals.com The stability of this linker in the bloodstream, combined with its selective cleavage inside the target cell, is crucial for the ADC's efficacy and therapeutic window. tcichemicals.com

PAB (p-aminobenzyl carbamate): This acts as a self-immolative spacer. Once the Val-Cit portion is cleaved by Cathepsin B, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which releases the active duocarmycin payload in its unmodified, highly cytotoxic form. uea.ac.uktcichemicals.com

An example of a clinically evaluated ADC utilizing this technology is SYD985 (Trastuzumab duocarmazine). In this ADC, a duocarmycin analog, seco-DUBA, is conjugated to the anti-HER2 antibody trastuzumab using a Val-Cit-PAB-based linker. creative-biolabs.comacs.org This design ensures that the potent DNA-alkylating payload is released preferentially inside HER2-positive cancer cells, maximizing targeted cell killing. acs.orguea.ac.uk

The development of various duocarmycin analogs has been a focus of research to optimize ADC performance. The table below summarizes some key analogs and their significance.

Analog NameKey Features & SignificanceReferences
CC-1065 A potent, naturally occurring parent compound of the duocarmycin family. Its high cytotoxicity spurred the development of synthetic analogs for therapeutic use. creative-biolabs.comnih.gov
Duocarmycin SA A natural product that, along with CC-1065, is a benchmark for the potent DNA alkylating activity of this class of compounds. creative-biolabs.comuea.ac.uk
seco-DUBA An inactive prodrug form of a duocarmycin analog. It is designed for stability and is attached to the linker in ADCs. It converts to the active toxin, DUBA, after cleavage inside the target cell. Used in SYD985. acs.orgnih.govuea.ac.uk
Adozelesin A synthetic analog belonging to the cyclopropylpyrroloindole family. It acts as a DNA minor groove binder and alkylating agent, primarily arresting cells in the S phase. creative-biolabs.com
Bizelesin A synthetic analog that cross-links DNA, thereby inhibiting DNA replication and RNA synthesis. It can induce G2/M cell-cycle arrest. creative-biolabs.com
Carzelesin A synthetic analog that has advanced into clinical trials for cancer treatment. creative-biolabs.com

The functionalization and conjugation process is a multi-step synthetic sequence, as detailed in the table below for a typical duocarmycin ADC.

StepProcessDescriptionReferences
1 Payload-Linker Synthesis The duocarmycin analog (e.g., seco-DUBA) is chemically joined to the cleavable linker (e.g., Val-Cit-PAB) to create the complete linker-drug construct. acs.orguea.ac.uk
2 Antibody Reduction The monoclonal antibody's interchain disulfide bonds are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to create reactive thiol (-SH) groups. acs.org
3 Conjugation The maleimide group on the linker-drug construct (e.g., MC-Val-Cit-PAB-duocarmycin) is covalently bonded to the reactive thiol groups on the reduced antibody. acs.org
4 Purification The resulting ADC is purified, often using techniques like hydrophobic interaction chromatography (HIC), to separate ADCs with different drug-to-antibody ratios (DARs) and remove unconjugated components. acs.orgnih.gov

Through the strategic design of duocarmycin analogs and their functionalization for attachment to sophisticated linker systems, researchers have been able to create highly potent and selective ADCs for cancer therapy. mdpi.comnih.gov

The Mc Val Cit Pab Linker System: Design and Release Mechanism

Chemical Structure and Component Roles

The rational design of the MC-Val-Cit-PAB linker leverages the distinct chemical properties of each of its constituent parts to achieve controlled drug release.

The maleimidocaproyl (MC) group serves as the crucial anchor for attaching the linker-drug complex to the monoclonal antibody. caymanchem.com This functional group is characterized by a five-membered cyclic imide structure which exhibits high reactivity towards thiol groups (-SH), such as those found in the cysteine residues of antibodies. This reaction, a Michael addition, occurs under mild physiological conditions, forming a stable thioether bond. This stability is paramount to prevent premature release of the cytotoxic payload while the ADC is in systemic circulation. nih.gov The maleimide's specificity for thiols at a pH range of 6.5 to 7.5 minimizes cross-reactivity with other functional groups like amines, ensuring a more homogenous and defined ADC product. The "mc" linkage is a common feature in many ADCs, including those utilizing auristatin derivatives. nih.gov

Table 1: Components of the MC-Val-Cit-PAB Linker and their Functions
ComponentChemical MoietyPrimary Function
MC MaleimidocaproylCovalent attachment to antibody via thiol groups (cysteine residues). caymanchem.com
Val-Cit Valine-Citrulline DipeptideSpecific cleavage site for lysosomal proteases like Cathepsin B. iris-biotech.deiris-biotech.de
PAB p-Aminobenzyl AlcoholSelf-immolative spacer that releases the drug upon cleavage of the Val-Cit linker. iris-biotech.degoogle.comresearchgate.net
Duocarmycin Cytotoxic PayloadA DNA alkylating agent that causes cell death upon release. medchemexpress.commdpi.comwikipedia.org

The valine-citrulline (Val-Cit) dipeptide is a key innovation in ADC technology, acting as a substrate for specific proteases found within the lysosomes of cells. iris-biotech.deiris-biotech.de This dipeptide sequence is designed to be stable in the bloodstream but is efficiently cleaved by enzymes such as cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells. iris-biotech.demdpi.com The choice of valine and citrulline is not arbitrary; this specific sequence has been shown to have a high cleavage efficiency by cathepsin B, while exhibiting greater stability in human plasma compared to other dipeptide sequences. iris-biotech.deiris-biotech.de This enzymatic susceptibility ensures that the cytotoxic payload is preferentially released inside the target cell, thereby enhancing the therapeutic window and reducing off-target toxicity. iris-biotech.de

Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl alcohol (PAB) moiety acts as a self-immolative spacer. iris-biotech.degoogle.comresearchgate.net This means that once the linker is cleaved by cathepsin B, the PAB group undergoes a spontaneous electronic cascade, leading to its fragmentation and the release of the attached drug in its active, unmodified form. iris-biotech.degoogle.com This self-immolation is a critical step, as it ensures a "traceless" release of the payload, meaning no part of the linker remains attached to the drug, which could otherwise hinder its cytotoxic activity. iris-biotech.de The PAB spacer is connected to the Val-Cit dipeptide via an amide bond and to the duocarmycin payload, which contains a phenolic group, through an ether linkage. researchgate.netnih.gov

Enzymatic Cleavage Mechanism

The release of the duocarmycin payload is a two-step process initiated by the internalization of the ADC into the target cancer cell and its trafficking to the lysosome.

Once inside the lysosome, the ADC is exposed to a host of degradative enzymes, including cathepsin B. mdpi.comtcichemicals.com Cathepsin B recognizes and specifically hydrolyzes the peptide bond between the citrulline residue of the Val-Cit linker and the PAB spacer. tcichemicals.comtcichemicals.comnih.gov This cleavage event is the trigger for the subsequent release of the drug. While initially thought to be the sole enzyme responsible, further studies have indicated that other cathepsins like L, S, and F may also contribute to this cleavage. nih.govencyclopedia.pub The rate of this enzymatic cleavage can be influenced by the specific peptide sequence, with Val-Cit demonstrating a favorable balance of stability and cleavage efficiency. iris-biotech.de

The hydrolysis of the Cit-PAB amide bond unmasks an amine group on the PAB spacer. This initiates a rapid, spontaneous intramolecular electronic rearrangement known as 1,6-elimination. iris-biotech.dersc.org This process involves a cascade of electrons that results in the fragmentation of the PAB spacer into p-aminobenzyl quinone methide and carbon dioxide. rsc.orgnih.gov This fragmentation, in turn, liberates the duocarmycin payload, which was attached to the benzylic position of the PAB spacer. iris-biotech.deresearchgate.net The efficiency of this self-immolation can be influenced by the electronic properties of the payload itself. nih.govacs.org For phenol-containing payloads like duocarmycin, electron-withdrawing groups can accelerate the release. nih.govacs.org This elegant mechanism ensures that the highly potent drug is released in its fully active form precisely at the site of action. nih.gov

Linker Stability and Control of Premature Payload Release

The effectiveness of an ADC is highly dependent on the stability of its linker in systemic circulation. Premature release of the highly potent duocarmycin payload can lead to off-target toxicity and a diminished therapeutic window.

The Val-Cit-PAB linker demonstrates high stability in human and primate plasma, which is crucial for minimizing systemic toxicity. nih.govacs.org Studies have shown that Val-Cit-containing ADCs have projected long half-lives in human plasma, with one study noting a half-life of 230 days for a Val-Cit-MMAE conjugate. cam.ac.ukrsc.org This stability is attributed to the low activity of lysosomal proteolytic enzymes like cathepsins in blood circulation. iris-biotech.de

However, a notable challenge arises in preclinical studies, as the Val-Cit linker is significantly less stable in rodent plasma, particularly from mice. nih.govcam.ac.uk This instability is due to the activity of a specific extracellular enzyme, Carboxylesterase 1C (Ces1c), which is present in mouse plasma but not in human or monkey plasma. nih.govspringernature.comnih.gov Ces1c can hydrolyze the linker, leading to premature payload release and potentially misleading results in preclinical efficacy and safety assessments. nih.govspringernature.com Research has shown that the in vivo rate of hydrolysis in mice can be even higher than in isolated plasma, possibly due to a continuous supply of the enzyme. cam.ac.uk To address this species-specific instability, linker modifications have been developed, such as adding a glutamic acid residue to create a Glu-Val-Cit sequence, which shows exceptional stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage. nih.gov

The primary mechanism for payload release from a Val-Cit-PAB linker is cleavage by the lysosomal cysteine protease, cathepsin B, within the target cell. tcichemicals.comnih.gov While initially thought to be the sole enzyme responsible, further studies have revealed that other cathepsins, including L, S, and K, can also cleave the Val-Cit dipeptide, albeit at lower rates. rsc.orgnih.govnih.gov The cleavage rates can also be influenced by other lysosomal enzymes, as evidenced by the equal hydrolysis rates of Phe-Lys and Val-Cit linkers in rat liver lysosomal extracts, despite different rates with isolated cathepsin B. cam.ac.uk

Outside the target cell, the specificity of cleavage is compromised by certain extracellular enzymes. As mentioned, mouse carboxylesterase Ces1c can prematurely cleave the Val-Cit linker. acs.orgnih.gov Furthermore, human neutrophil elastase, a serine protease, has also been shown to cleave the Val-Cit linker, which could contribute to off-target toxicity and potential neutropenia. nih.govacs.org

The conjugation site on the antibody also critically affects the linker's susceptibility to enzymatic cleavage. nih.govcam.ac.uk More solvent-exposed linkers tend to have lower stability, as they are more accessible to enzymes like Ces1c. cam.ac.uk Therefore, careful selection of the conjugation site is a key factor in controlling premature payload release. springernature.com

Mc Val Cit Pab Duocarmycin Chloride: Conjugate Synthesis and Optimization

Synthetic Methodologies for the Linker-Payload Conjugate

The synthesis of the MC-Val-Cit-PAB-duocarmycin conjugate is a multi-step process that involves the initial construction of the linker-spacer unit, followed by the attachment of the duocarmycin payload. acs.org This modular approach allows for the optimization of each component to achieve the desired pharmacological properties.

The linker component, MC-Val-Cit-PAB, consists of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. nih.govcaymanchem.com The synthesis of this linker intermediate is a critical phase that requires careful control of stereochemistry to ensure efficient enzymatic cleavage. nih.gov

Several synthetic routes have been reported, often starting from L-Citrulline. nih.gov One common strategy involves the coupling of the PAB spacer to L-Citrulline, followed by the addition of the valine residue to form the dipeptide. nih.gov Protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), are employed to prevent unwanted side reactions during the peptide coupling steps. guidechem.com

| Scalability | Can be challenging | Scalable and consistent | Easily scalable |

Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA. fujifilm.comadcreview.com Their extreme cytotoxicity makes them suitable payloads for ADCs. adcreview.com The attachment of duocarmycin to the Val-Cit-PAB linker is typically achieved by forming a stable bond, such as a carbamate (B1207046) linkage, with the PAB spacer. acs.org

The synthesis involves using a derivative of duocarmycin, often in its inactive prodrug form (seco-duocarmycin), which is functionalized for conjugation. acs.org For instance, the hydroxyl group in the DNA-alkylating moiety of the duocarmycin molecule can be activated and then reacted with the amino group of the PAB spacer on the linker. acs.org This strategy has been shown to generate ADCs with excellent stability in human plasma. acs.org The process results in the formation of the complete drug-linker construct, such as Fmoc-Val-Cit-PAB-Duocarmycin, ready for deprotection and subsequent conjugation to an antibody. medchemexpress.comimmunomart.com

The overarching strategy for creating the final ADC involves a two-stage process: first, the synthesis of the complete linker-payload molecule (MC-Val-Cit-PAB-duocarmycin), and second, its covalent attachment to a monoclonal antibody. medchemexpress.comacs.org The linker is designed to be stable during systemic circulation but to release the duocarmycin payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal enzymes like cathepsin B. nih.govcaymanchem.com

Upon cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which liberates the active duocarmycin drug at the target site. nih.gov This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing antitumor efficacy while minimizing systemic toxicity. researchgate.net The modular nature of the synthesis allows for the combination of different antibodies, linkers, and payloads to create a diverse range of ADCs tailored to specific cancer targets. adooq.com

Chemical Modifications and Analogs of the Conjugate

To optimize the therapeutic properties of the MC-Val-Cit-PAB-duocarmycin conjugate, various chemical modifications and analogs have been explored. Research has focused on modifying both the duocarmycin payload and the linker system to improve factors like stability, solubility, and potency. acs.org

Structure-activity relationship (SAR) studies have been conducted to evaluate the impact of structural changes. acs.org For example, linking the Val-Cit-PAB moiety to different positions on the duocarmycin scaffold has been investigated, with attachments to the DNA-alkylating moiety generally yielding more consistent in vitro cytotoxicity and better plasma stability for the resulting ADCs. acs.org

Modifications to the linker itself, such as the incorporation of polyethylene glycol (PEG) derivatives, have been shown to enhance the solubility and pharmacokinetic properties of the conjugate. The addition of a PEG2 unit, for instance, can improve the conjugate's stability and bioavailability, prolonging its circulation half-life. These modifications aim to create a linker-drug that provides a perfect synergy with the payload, leading to the selection of lead candidates for clinical development. acs.org

Bioconjugation Chemistry for Antibody-Drug Conjugate Formation

The final step in creating the ADC is the covalent attachment of the MC-Val-Cit-PAB-duocarmycin linker-payload to the monoclonal antibody. This bioconjugation reaction must be highly specific and occur under mild conditions to preserve the integrity and function of the antibody.

The most common method for attaching the MC-Val-Cit-PAB linker to an antibody is through maleimide-thiol chemistry. nih.gov The maleimidocaproyl (MC) group at the end of the linker reacts specifically with free thiol (-SH) groups on the antibody. These thiol groups are typically generated by the selective reduction of interchain disulfide bonds within the antibody structure, often in cysteine residues. acs.org

This Michael addition reaction is highly selective for thiols within a pH range of 6.5 to 7.5 and proceeds with fast kinetics under mild physiological conditions. nih.gov However, a significant drawback of this method is the potential instability of the resulting thiosuccinimide bond. creativepegworks.comnih.gov This bond can undergo a retro-Michael reaction, particularly in the presence of thiol-containing molecules like albumin or glutathione (B108866), leading to premature release of the drug-linker from the antibody and potential off-target toxicity. creativepegworks.comnih.gov To address this instability, strategies have been developed to create more stable conjugates. These include methods that promote the hydrolysis of the thiosuccinimide ring to a more stable, ring-opened product or induce a transcyclization reaction, both of which prevent the reverse reaction and enhance the long-term stability of the ADC. creativepegworks.comnih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
MC-Val-Cit-PAB-duocarmycin chloride
Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl alcohol Mc-Val-Cit-PABOH
Fluorenylmethyloxycarbonyl Fmoc
(1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU
N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline EEDQ
Seco-duocarmycin
Fluorenylmethyloxycarbonyl-Valine-Citrulline-para-aminobenzyl-Duocarmycin Fmoc-Val-Cit-PAB-Duocarmycin

Challenges and Improvements in Conjugate Synthesis Efficiency

Challenges in Synthesis:

A primary challenge lies in the synthesis of the Val-Cit-PAB linker itself. Early synthetic routes were often plagued by low yields and the formation of side products. A significant issue is the potential for epimerization at the stereogenic center of the citrulline residue during the coupling reactions, which can compromise the biological activity of the final ADC. The coupling of the dipeptide to the p-aminobenzyl alcohol (PAB) spacer has been identified as a particularly problematic step, with some methods resulting in yields as low as 20-25%.

Furthermore, the duocarmycin payload is highly hydrophobic, which can lead to several complications during the conjugation process. This hydrophobicity can cause the drug-linker to aggregate in aqueous buffers, reducing its availability for conjugation to the antibody. It can also induce aggregation of the final ADC product, which is undesirable for a therapeutic agent.

Improvements in Synthesis Efficiency:

The following table summarizes a comparison of synthetic routes for the Val-Cit-PAB linker:

StepOriginal RouteImproved RouteKey Advantage of Improved Route
Key Coupling Step EEDQ coupling of Fmoc-Val-Cit and p-aminobenzyl alcoholHATU coupling to incorporate p-aminobenzyl alcoholHigher yield and fewer side products
Epimerization Risk Potential for racemization at the citrulline stereocenterEliminates the potential for racemizationEnsures diastereomeric purity
Overall Yield Lower, with problematic steps yielding 20-25%50% over six stepsIncreased efficiency and scalability

To mitigate the issues arising from the hydrophobicity of duocarmycin, modifications to the linker have been explored. The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG) units, into the linker design can enhance the solubility of the drug-linker in aqueous media . This improved solubility can lead to more efficient and consistent conjugation reactions and can also reduce the propensity for the resulting ADC to aggregate.

The table below outlines challenges related to the duocarmycin payload and corresponding improvement strategies:

ChallengeConsequenceImprovement Strategy
High Hydrophobicity of Duocarmycin - Aggregation of drug-linker in aqueous buffers- Inefficient conjugation- Aggregation of the final ADC productIncorporation of hydrophilic spacers (e.g., PEG) into the linker
Complex Multi-step Synthesis - Low overall yield- Potential for side product formation- Optimization of reaction conditions- Development of more efficient synthetic routes
Instability of the Active Payload Premature degradation or reactionSynthesis and conjugation of the duocarmycin in its inactive seco- form

By addressing these synthetic challenges through route optimization and innovative linker design, the large-scale production of homogeneous and effective ADCs utilizing the this compound drug-linker is becoming increasingly feasible.

Molecular and Cellular Biology of Mc Val Cit Pab Duocarmycin Chloride Activity Within Targeted Cells

Lysosomal Trafficking and Intracellular Processing of ADCs

Following internalization, the endocytic vesicle containing the ADC undergoes a maturation process, trafficking through the endosomal pathway. nih.govnih.gov The internal environment of these vesicles becomes progressively more acidic as they mature from early endosomes (pH 5.5–6.2) to late endosomes and finally fuse with lysosomes (pH 4.5–5.0). iphasebiosci.comwuxiapptec.com This acidic environment can play a role in the initial processing of some ADCs. iphasebiosci.com The ADC is ultimately transported to the lysosome, a cellular organelle rich in degradative enzymes. medchemexpress.comnih.gov The antibody component of the ADC is degraded by lysosomal proteases, a necessary step for the subsequent release of the payload. wuxiapptec.combiochempeg.com The trafficking of the ADC to the lysosome is a well-established pathway for the intracellular processing of ADCs and is essential for the liberation of the active drug. nih.govresearchgate.net

Enzymatic Release of MC-Val-Cit-PAB-duocarmycin and Active Payload

The MC-Val-Cit-PAB linker is a sophisticated system designed for the controlled release of the duocarmycin payload within the target cell. This linker is comprised of several key components: a maleimidocaproyl (MC) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. medchemexpress.comcreativebiolabs.net

The crucial step in the release of duocarmycin is the enzymatic cleavage of the Val-Cit dipeptide. This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, most notably cathepsin B. biochempeg.comtcichemicals.comtcichemicals.com Cathepsin B is often upregulated in tumor cells, providing a degree of tumor selectivity for payload release. nih.gov While initially thought to be the sole enzyme responsible, further research has indicated that other cathepsins, such as cathepsin L, S, and F, can also cleave the Val-Cit linker. nih.govnih.govmdpi.com

Once the Val-Cit bond is cleaved by cathepsin B, the PAB spacer becomes unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. creativebiolabs.nettcichemicals.comnih.gov This self-immolative process releases the active duocarmycin payload, which is in its seco-duocarmycin form. mdpi.commdpi.comacs.org The seco-duocarmycin then undergoes an intramolecular cyclization to form the highly reactive cyclopropane (B1198618) ring, which is the ultimate DNA-alkylating agent. nih.govmdpi.comnih.govnih.gov This multi-step release mechanism ensures that the potent cytotoxic agent is liberated primarily within the lysosome of the target cancer cell, minimizing premature release in the systemic circulation. iphasebiosci.com

Linker ComponentFunctionKey Features
Maleimidocaproyl (MC)Provides a stable attachment point to the antibody.-
Valine-Citrulline (Val-Cit)Enzymatic cleavage site.Specifically cleaved by lysosomal proteases like cathepsin B. biochempeg.comtcichemicals.comtcichemicals.com
p-Aminobenzyl Carbamate (PAB)Self-immolative spacer.Undergoes spontaneous 1,6-elimination after Val-Cit cleavage to release the drug. creativebiolabs.nettcichemicals.comnih.gov
DuocarmycinCytotoxic payload.A potent DNA alkylating agent. creative-diagnostics.comcreative-biolabs.comadcreview.com

Duocarmycin-DNA Interaction Dynamics within the Nucleus

Following its release from the linker, the activated duocarmycin translocates to the cell nucleus, where it exerts its cytotoxic effect by interacting with DNA. Duocarmycins are a class of DNA minor groove binding agents. creative-diagnostics.commdpi.comcreative-biolabs.com They selectively bind to the minor groove of the DNA double helix, with a preference for AT-rich sequences. creative-diagnostics.commdpi.comnih.gov This binding is a crucial first step that positions the drug for the subsequent alkylation reaction.

The key chemical feature of duocarmycin responsible for its activity is a reactive cyclopropane ring. mdpi.com Once positioned within the minor groove, the cyclopropane ring of the duocarmycin molecule covalently bonds to the N3 position of adenine (B156593) bases. creative-diagnostics.commdpi.comnih.gov This process, known as alkylation, is essentially irreversible. nih.gov Molecular dynamics simulations suggest that the DNA itself plays a catalytic role in this reaction, with the biomolecular scaffold polarizing the drug and facilitating the nucleophilic attack. nih.gov This sequence-selective and irreversible alkylation of DNA is the fundamental mechanism of action for duocarmycin's potent antitumor activity. mdpi.comcreative-biolabs.comwikipedia.org

Interaction StepDescriptionKey Molecular Details
Minor Groove BindingDuocarmycin binds to the minor groove of the DNA double helix.Prefers AT-rich sequences. creative-diagnostics.commdpi.comnih.gov
AlkylationThe cyclopropane ring of duocarmycin forms a covalent bond with adenine.Alkylation occurs at the N3 position of adenine. creative-diagnostics.commdpi.comnih.gov This reaction is irreversible. nih.gov

Downstream Cellular Responses to DNA Alkylation

The alkylation of DNA by duocarmycin triggers a cascade of cellular responses. The formation of duocarmycin-DNA adducts disrupts the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription. mdpi.com This disruption is recognized by the cell's DNA damage response (DDR) pathways. mdpi.comnih.gov

The cell attempts to repair the DNA damage; however, the stable nature of the duocarmycin-DNA adducts often makes repair difficult, particularly for cancer cells which may have compromised DNA repair mechanisms. mdpi.comnih.gov The persistent DNA damage can lead to cell cycle arrest, typically at the G2/M phase, preventing the cell from dividing. mdpi.comnih.govmedchemexpress.com Ultimately, the extensive and irreparable DNA damage leads to the induction of apoptosis, or programmed cell death. mdpi.comcreative-biolabs.commedchemexpress.comaacrjournals.org This targeted induction of apoptosis in cancer cells is the ultimate goal of ADC therapy. creative-biolabs.com

Preclinical Research Paradigms and Efficacy Assessments of Mc Val Cit Pab Duocarmycin Chloride Based Adcs

In Vitro Antiproliferative Activity Assessment

Cell Line Selection and Target Antigen Expression Profiling

The preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-duocarmycin chloride linker-payload system critically depends on the careful selection of appropriate cancer cell lines. This selection process is guided by the expression levels of the specific target antigen that the ADC's monoclonal antibody (mAb) component is designed to recognize. For instance, in the development of trastuzumab duocarmazine (also known as SYD985), a well-studied ADC featuring this payload, researchers employ a panel of cell lines with varying levels of Human Epidermal Growth Factor Receptor 2 (HER2) expression. aacrjournals.orgnih.govadcreview.comnih.gov This allows for a comprehensive assessment of the ADC's activity across a spectrum of potential clinical scenarios.

Profiling of target antigen expression is a cornerstone of this process. Techniques such as immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) are used to classify cell lines based on antigen expression levels, often categorized on a scale from 0 to 3+. adcreview.comnih.gov For example, breast cancer cell lines like BT-474 and SK-BR-3 are characterized as HER2 3+ (high expression), while others such as SK-OV-3, MDA-MB-175-VII, and certain patient-derived carcinosarcoma (CS) cell lines exhibit lower (1+ or 2+) or heterogeneous HER2 expression. aacrjournals.orgnih.gov Cell lines with no target expression, like SW620 (HER2-negative), serve as crucial negative controls to confirm target-dependent activity. acs.org This detailed characterization is essential to establish a clear link between the level of target antigen and the cytotoxic potency of the ADC.

Evaluation of Cytotoxic Selectivity

A key objective in preclinical in vitro studies is to demonstrate the cytotoxic selectivity of the this compound-based ADC. This is achieved by comparing the ADC's effect on target-antigen-positive cancer cells versus its effect on antigen-negative cells. acs.orgnih.gov The underlying principle of ADC technology is to deliver the highly potent duocarmycin payload specifically to tumor cells, thereby sparing healthy, non-target cells. creative-diagnostics.comuea.ac.uk

Cytotoxicity is typically measured using proliferation or viability assays, which determine the concentration of the ADC required to inhibit cell growth by 50% (IC50). Studies on SYD985 have consistently shown that it is highly potent against HER2-expressing cell lines, with IC50 values often in the sub-nanomolar range. nih.govacs.org In contrast, the ADC shows minimal to no activity against HER2-negative cell lines. acs.orgnih.gov For example, in uterine and ovarian carcinosarcoma cell lines, SYD985 was found to be 7- to 54-fold more potent than a comparator ADC, T-DM1, with the highest potency observed in cells with high HER2 expression (HER2 3+). nih.gov However, a significant advantage of duocarmycin-based ADCs is their potent activity even in cell lines with low to moderate target expression (HER2 1+/2+). nih.govadcreview.com This is a critical differentiator, suggesting a broader potential patient population for these therapies. nih.gov

Furthermore, the design of the cleavable valine-citrulline (Val-Cit) linker is integral to this selectivity. adcreview.com This linker is engineered to be stable in the bloodstream but is cleaved by proteases like cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cell lysosomes. aacrjournals.org This targeted release of the active duocarmycin toxin within the tumor is a key mechanism ensuring that the potent cytotoxic effect is localized to the cancer cells. cancer.govbiospace.com

In Vivo Efficacy Studies in Tumor Models

Xenograft Models for Tumor Growth Inhibition and Regression

To translate in vitro findings into a more complex biological system, researchers use in vivo tumor models, primarily xenografts. creative-biolabs.com These models involve implanting human cancer cells or patient-derived tumor tissue (patient-derived xenografts, or PDXs) into immunodeficient mice. aacrjournals.orgnih.gov These models are the gold standard for assessing the anti-tumor activity of ADCs like those using the this compound payload.

In these studies, once tumors reach a specified volume, animals are treated with the ADC, and tumor growth is monitored over time. aacrjournals.orgresearchgate.net Efficacy is measured by the degree of tumor growth inhibition or, ideally, complete tumor regression. aacrjournals.orgaacrjournals.org Studies with SYD985 have demonstrated significant, dose-dependent anti-tumor activity in xenograft models of breast cancer and carcinosarcoma. aacrjournals.orgnih.govaacrjournals.org For instance, in a BT-474 (HER2 3+) xenograft model, SYD985 was significantly more active than the comparator ADC, T-DM1, with a single dose leading to complete tumor remission in the majority of mice. aacrjournals.org Crucially, this superior activity was also observed in PDX models with low HER2 expression (HER2 1+ and 2+), where T-DM1 showed little to no effect. aacrjournals.orgnih.govadcreview.com This potent activity in low-expressing models is a hallmark of duocarmycin-based ADCs and is attributed to the high potency and membrane permeability of the released duocarmycin payload, which enables a "bystander effect." nih.govnih.gov

In Vivo Efficacy of a Duocarmycin-based ADC (SYD985) in Xenograft Models

Tumor ModelTarget ExpressionKey FindingReference
BT-474 (Cell Line Xenograft)HER2 3+Significantly reduced tumor volume compared to vehicle and T-DM1; complete remission in most mice at 5 mg/kg. aacrjournals.orgaacrjournals.org
MAXF 1162 (PDX)HER2 3+Dose-dependent tumor growth reduction after a single administration. aacrjournals.orgaacrjournals.org
HBCx-34 (PDX)HER2 2+ (FISH-negative)SYD985 was consistently more active than T-DM1. aacrjournals.org
SARARK-6 (Cell Line Xenograft)HER2 3+A single injection led to a 100% cure rate in mice. nih.gov
SARARK-7 (Cell Line Xenograft)HER2 1+Demonstrated high efficacy, confirming activity in low-expression models. nih.gov
NCI-H69 (SCLC Xenograft)CD56+A CD56-targeted duocarmycin ADC induced complete remission in a subset of mice. nih.gov

Assessment of Tumor Microenvironment Penetration

The efficacy of an ADC is not only dependent on its ability to reach the tumor cells but also on its behavior within the complex tumor microenvironment (TME). The MC-Val-Cit-PAB linker is designed for cleavage by proteases that are abundant in the TME, such as cathepsins. aacrjournals.org This extracellular cleavage can release the duocarmycin payload in the vicinity of tumor cells, not just inside them. aacrjournals.org

A key feature of the duocarmycin payload is its ability to permeate cell membranes. nih.govresearchgate.net This property allows the released toxin to kill not only the target-antigen-positive cells but also adjacent antigen-negative tumor cells, a phenomenon known as the "bystander effect". nih.govnih.gov This is particularly important in tumors with heterogeneous antigen expression, where not all cancer cells express the target. In vitro co-culture experiments mixing HER2-positive and HER2-negative cells have confirmed that duocarmycin-based ADCs can efficiently kill the neighboring HER2-negative cells, a feat not achieved by ADCs with non-permeable payloads. nih.govnih.gov This bystander killing mechanism contributes significantly to the potent in vivo activity observed, especially in tumors with low or varied HER2 expression. aacrjournals.orgnih.gov

Factors Influencing Preclinical Efficacy

The linker-payload combination itself is a major determinant of efficacy. The duocarmycins are exceptionally potent DNA alkylating agents, effective in the picomolar range and active against both dividing and non-dividing cells. mdpi.comresearchgate.netmdpi.com Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, is effective even in multidrug-resistant cells. mdpi.comadcreview.com The cleavable Val-Cit linker ensures that this potent payload is released preferentially at the tumor site. biospace.com The combination of a highly potent, membrane-permeable payload with a cleavable linker gives rise to the powerful bystander effect, which allows the ADC to overcome tumor heterogeneity, a common cause of treatment resistance. nih.govnih.govacs.org The stability of the ADC in circulation is another critical factor, as premature release of the toxin could lead to systemic toxicity, although this is beyond the scope of this efficacy-focused discussion. nih.govaacrjournals.org

Drug-to-Antibody Ratio (DAR) Optimization

The drug-to-antibody ratio (DAR), which represents the number of payload molecules attached to a single antibody, is a critical parameter influencing the efficacy of ADCs. nih.gov Optimizing the DAR is a key aspect of preclinical development to achieve a balance between therapeutic potency and potential toxicity.

Higher DAR values generally lead to increased potency. researchgate.net However, excessively high DAR can negatively impact the ADC's pharmacokinetic properties and stability, potentially leading to faster clearance from circulation and increased off-target toxicity. nih.govsnmjournals.orgnih.gov Conversely, a lower DAR may result in reduced efficacy. researchgate.net Preclinical studies focus on identifying an optimal DAR that maximizes the therapeutic window.

Table 1: Examples of Investigated DAR in Duocarmycin-based ADCs

ADCTargetAverage DARKey FindingReference
Promiximab-DUBACD56~2.04Potent anti-tumor activity in SCLC models. nih.gov
Anti-PSMA ADCPSMA2 and 4No significant difference in antitumor activity observed between DAR2 and DAR4 at the tested dose. snmjournals.org
SYD985HER2~2.8Consists of about 95% DAR2 and DAR4 species in an approximate 2:1 ratio, showing high antitumor activity. acs.orgaacrjournals.org
PCMC1D3-DCMMET3.6Effective in delaying xenograft tumor growth. nih.gov

This table is for informational purposes and represents a selection of preclinical findings. The optimal DAR can vary depending on the specific antibody, linker, payload, and tumor target.

Antibody Target Specificity and Expression Levels

The efficacy of an ADC is fundamentally dependent on the specificity of the monoclonal antibody for its target antigen, which should be highly expressed on tumor cells with limited expression on healthy tissues. medchemexpress.comnih.gov Preclinical research rigorously evaluates the binding affinity and specificity of the antibody component of the ADC to ensure targeted delivery of the duocarmycin payload.

The level of target antigen expression on cancer cells can directly correlate with the amount of ADC internalized and, consequently, the intracellular concentration of the released payload. nih.gov Studies have demonstrated a strong quantitative relationship between antigen expression levels and the intracellular exposure of the ADC's payload. nih.gov For example, in preclinical models using trastuzumab-based ADCs, a linear relationship was observed between the number of HER2 receptors on a cell and the intracellular concentration of the released payload. nih.gov

Duocarmycin-based ADCs have shown efficacy in models with varying levels of target expression. For instance, the HER2-targeting ADC SYD985 demonstrated potent antitumor activity not only in HER2 3+ models but also in models with low HER2 expression (HER2 1+ and 2+). aacrjournals.org This is a significant finding, as it suggests a potential therapeutic benefit for a broader patient population. The ability of duocarmycin-based ADCs to exert a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, contributes to their efficacy in heterogeneous tumors with varied antigen expression. aacrjournals.org The potent nature of duocarmycins means that even a small number of molecules successfully delivered to the tumor microenvironment can have a significant anti-tumor effect. nih.gov

Table 2: Impact of Target Expression on ADC Efficacy

ADC PlatformTargetTarget Expression LevelKey FindingReference
Trastuzumab-vc-MMAEHER2High, Medium, LowStrong linear relationship between HER2 receptor count and intracellular payload exposure. nih.gov
SYD985 (Trastuzumab-duocarmycin)HER23+, 2+, 1+Significant antitumor activity in high and low HER2-expressing models. aacrjournals.org
Rovalpituzumab tesirineDLL3HighHigher objective response rate in patients with high DLL3 expression. nih.gov

This table illustrates the general principle that higher target expression often leads to better efficacy, although potent payloads like duocarmycin can be effective even at lower expression levels.

Linker Cleavage Kinetics and Payload Release Efficiency

The linker component of an ADC plays a crucial role in its stability in circulation and the efficient release of the payload within the target cell. frontiersin.org The MC-Val-Cit-PAB linker is a protease-cleavable linker, designed to be stable in the bloodstream and efficiently cleaved by enzymes, such as cathepsin B, within the lysosomal compartment of cancer cells. tcichemicals.com

The kinetics of linker cleavage and the subsequent release of duocarmycin are critical for the ADC's therapeutic activity. Upon internalization into the target cell, the ADC is trafficked to the lysosome. medchemexpress.com The acidic environment and the presence of proteases within the lysosome facilitate the cleavage of the valine-citrulline dipeptide. tcichemicals.com This is followed by a self-immolative cascade of the PAB spacer, which ultimately liberates the active duocarmycin payload. mdpi.com

Table 3: Characteristics of the Val-Cit-PAB Linker System

FeatureDescriptionSignificanceReference
Cleavage Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).Targeted release of the payload within the cancer cell, minimizing systemic exposure. tcichemicals.com
Components Valine-Citrulline dipeptide and a p-aminobenzyl carbamate (B1207046) (PAB) spacer.The dipeptide is the protease recognition site, and the PAB spacer facilitates traceless release of the payload. mdpi.comnih.gov
Stability Generally stable in systemic circulation.Prevents premature release of the potent duocarmycin payload, reducing off-target toxicity. nih.gov
Payload Release Occurs after ADC internalization and trafficking to the lysosome.Ensures that the cytotoxic agent is released at the site of action. medchemexpress.commedchemexpress.com

This table summarizes the key features of the Val-Cit-PAB linker, which is central to the mechanism of action for ADCs utilizing the this compound conjugate.

Mechanisms of Resistance to Duocarmycin Based Antibody Drug Conjugates

Intrinsic and Acquired Resistance Pathways to DNA Alkylating Agents

Cancer cells can exhibit both intrinsic and acquired resistance to DNA alkylating agents like duocarmycin. aacrjournals.orgnih.govcapes.gov.br A primary mechanism of resistance involves the cell's DNA repair pathways. aacrjournals.orgnih.govaacrjournals.org The cytotoxic activity of alkylating agents is dependent on the induction of DNA damage that overwhelms the cell's repair capacity, leading to apoptosis. aacrjournals.orgaacrjournals.org

Key DNA repair pathways implicated in resistance include:

O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme can remove alkyl groups from the O6 position of guanine (B1146940), a critical site of DNA damage for some alkylating agents. aacrjournals.orgnih.govaacrjournals.org Tumors with high levels of MGMT expression can more effectively repair DNA damage, leading to resistance. aacrjournals.org

Base Excision Repair (BER): The BER pathway is another crucial mechanism for repairing DNA damage caused by alkylating agents. aacrjournals.orgnih.gov Enhanced BER activity can contribute to resistance. nih.gov

Mismatch Repair (MMR): A functional MMR pathway can be necessary for the cytotoxic effects of certain alkylating agents, as it can convert DNA adducts into lethal double-strand breaks. aacrjournals.orgnih.gov Conversely, deficiency in the MMR pathway can lead to tolerance of DNA damage and resistance. aacrjournals.orgaacrjournals.org

Cancer cells can also develop resistance through mutations in the drug's target or by upregulating anti-apoptotic proteins, which block the signaling pathways that lead to cell death. revvity.commdpi.com The inherent genetic instability of cancer cells can drive the selection of resistant clones under the pressure of chemotherapy. capes.gov.br

ADC-Specific Resistance Mechanisms

In addition to general mechanisms of resistance to DNA alkylating agents, several resistance pathways are specific to the structure and function of ADCs. mdpi.comnih.gov These can impede the ADC from reaching its intracellular target and releasing its cytotoxic payload.

Target Antigen Expression Modulation

The efficacy of an ADC is highly dependent on the expression of the target antigen on the surface of cancer cells. aacrjournals.orgnih.gov A primary mechanism of resistance is the downregulation or loss of target antigen expression. revvity.comnih.gov This can occur through various means, including genetic mutations, deletions, or epigenetic silencing of the gene encoding the antigen. revvity.com Reduced antigen density on the cell surface leads to decreased binding of the ADC and, consequently, reduced delivery of the duocarmycin payload. aacrjournals.orgnih.gov Tumor heterogeneity, where different cancer cells within the same tumor express varying levels of the target antigen, also poses a significant challenge. nih.govascopubs.orghub-xchange.com Cells with low or no antigen expression can escape the therapeutic effects of the ADC and contribute to relapse. nih.gov

Impaired ADC Internalization or Lysosomal Processing

Once the ADC binds to its target antigen, it must be efficiently internalized by the cell and trafficked to the lysosomes for the payload to be released. nih.govtandfonline.comnih.gov Resistance can arise from defects in any step of this process. nih.govaacrjournals.orgresearchgate.net

Mechanisms include:

Reduced Internalization: Changes in the endocytic pathway can lead to reduced uptake of the ADC-antigen complex. nih.govnih.gov For example, a shift from clathrin-mediated endocytosis, which typically leads to lysosomal degradation, to caveolae-mediated endocytosis can result in the ADC being recycled back to the cell surface instead of being trafficked to the lysosome. aacrjournals.orgomnihealthpractice.com

Impaired Lysosomal Function: The release of duocarmycin from the MC-Val-Cit-PAB linker is dependent on the acidic environment and proteolytic enzymes within the lysosome. nih.govnih.gov Resistance can occur if there are defects in lysosomal acidification or reduced activity of lysosomal proteases, leading to incomplete cleavage of the linker and accumulation of the inactive ADC within the lysosome. nih.govresearchgate.net

Defective Lysosomal Transport: After the payload is released from the antibody, it may require a specific transporter to exit the lysosome and reach its target in the nucleus. nih.govaacrjournals.org Loss or mutation of such a transporter can trap the cytotoxic drug within the lysosome, preventing it from exerting its effect. nih.govresearchgate.net

Drug Efflux Pump Activity (e.g., P-glycoprotein)

A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). nih.govnih.govyoutube.comuthscsa.edu These transporters act as efflux pumps, actively removing a wide range of cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy. nih.govyoutube.com The duocarmycin payload, once released into the cytoplasm, can be a substrate for these efflux pumps. nih.gov Increased expression of P-gp and other ABC transporters has been observed in cancer cells resistant to various ADCs. nih.govnih.gov This mechanism can be particularly challenging as it can confer cross-resistance to a broad spectrum of chemotherapeutic agents. nih.gov

Linker Stability and Premature Release

The stability of the linker connecting the antibody to the payload is a critical design feature of an ADC. tandfonline.comacs.org The MC-Val-Cit-PAB linker is designed to be stable in the systemic circulation to minimize off-target toxicity and to be cleaved specifically within the lysosomal compartment of target cells. acs.orgnih.gov However, premature cleavage of the linker in the bloodstream can lead to the systemic release of the highly potent duocarmycin payload, causing toxicity to healthy tissues and reducing the amount of drug that reaches the tumor. acs.org Conversely, a linker that is too stable may not be efficiently cleaved within the lysosome, resulting in reduced payload release and diminished anti-tumor activity. nih.gov The chemical structure of the linker and the specific enzymatic environment of the tumor can influence the rate and extent of payload release. tandfonline.com

Strategies to Circumvent Resistance in Conjugate Design

Overcoming resistance to duocarmycin-based ADCs requires innovative strategies in drug design and therapeutic approaches. nih.govrevvity.comnih.gov

Some promising strategies include:

Bispecific ADCs: To address target antigen heterogeneity and downregulation, bispecific ADCs are being developed. nih.govomnihealthpractice.com These ADCs can bind to two different antigens on the cancer cell surface, increasing the probability of binding and internalization, even in tumors with heterogeneous or low antigen expression. nih.gov

Novel Payloads and Linkers: Developing ADCs with payloads that have different mechanisms of action or are not substrates for efflux pumps can help overcome resistance. nih.govnih.govnih.gov For instance, modifying the payload to be less recognizable by P-gp can restore sensitivity in resistant cells. nih.gov Additionally, designing linkers with different cleavage mechanisms or enhanced stability can improve payload delivery. tandfonline.com

Combination Therapies: Combining duocarmycin-based ADCs with other therapeutic agents can be an effective strategy to overcome resistance. revvity.comnih.gov This could include combining the ADC with small molecule inhibitors that target DNA repair pathways, signal transduction pathways that promote cell survival, or inhibitors of drug efflux pumps. nih.govnih.gov

Modulating the Tumor Microenvironment: Strategies aimed at altering the tumor microenvironment to enhance ADC delivery and efficacy are also being explored. This could involve agents that increase tumor vascular permeability or disrupt the extracellular matrix. hub-xchange.com

Table of Research Findings on ADC Resistance Mechanisms

Resistance MechanismDescriptionKey Research FindingsCitations
Target Antigen DownregulationReduced expression of the target antigen on the cancer cell surface.Lower HER2 expression observed in tumors after treatment with T-DM1. Heterogeneous HER2 expression associated with lower response rates. nih.gov
Impaired ADC InternalizationDefects in the cellular uptake of the ADC-antigen complex.Shift from clathrin-mediated to caveolae-mediated endocytosis can increase ADC recycling and reduce lysosomal delivery. aacrjournals.orgomnihealthpractice.com
Impaired Lysosomal ProcessingInefficient release of the cytotoxic payload within the lysosome.Increased lysosomal pH can inhibit the activity of proteases required for linker cleavage. Loss of lysosomal transporters can trap the payload. nih.govnih.govresearchgate.net
Drug Efflux Pump OverexpressionIncreased activity of transporters like P-glycoprotein that pump the drug out of the cell.Increased expression of ABC transporters observed in cell lines resistant to T-DM1. Modification of payloads can reduce their recognition by efflux pumps. nih.govnih.gov
Enhanced DNA RepairIncreased capacity of the cancer cell to repair DNA damage caused by the payload.High levels of MGMT and functional BER and MMR pathways can confer resistance to alkylating agents. aacrjournals.orgnih.govaacrjournals.org

Advanced Research Strategies and Future Directions for Mc Val Cit Pab Duocarmycin Conjugates

Integration with Novel Antibody Engineering Approaches

The efficacy of duocarmycin-based ADCs is intrinsically linked to the properties of the antibody component. Innovations in antibody engineering are paving the way for next-generation conjugates with improved homogeneity, target specificity, and therapeutic activity.

Another promising avenue is the development of bispecific antibodies . Unlike traditional monoclonal antibodies that recognize a single antigen, bispecific antibodies can simultaneously engage two different targets. medchemexpress.com This dual-targeting capability can enhance tumor selectivity, overcome resistance mechanisms, and potentially create synergistic or novel therapeutic effects. The integration of duocarmycin payloads with bispecific antibody formats represents a sophisticated approach to increase the precision of cancer cell killing.

These advanced antibody platforms are crucial for maximizing the potential of potent payloads like duocarmycin, ensuring that the cytotoxic effect is concentrated on malignant cells while sparing healthy tissue. medchemexpress.com

Alternative Targeted Delivery Systems Utilizing Duocarmycin Conjugates (e.g., Nanoparticles)

While ADCs are the most prominent platform for targeted duocarmycin delivery, their large size can sometimes limit tumor penetration. This has spurred research into alternative, smaller delivery vehicles that retain targeting capabilities but may offer improved diffusion within tumor tissues. taylorandfrancis.com

Small-Molecule Drug Conjugates (SMDCs) represent one such alternative. Instead of a large antibody, SMDCs use small molecule ligands (e.g., peptides, aptamers) to target receptors that are overexpressed on cancer cells. taylorandfrancis.com These smaller constructs may penetrate tumors more effectively. Research has been conducted on coupling duocarmycin derivatives to small molecules that target markers like Carbonic Anhydrase IX (CAIX) or Prostate-Specific Membrane Antigen (PSMA). taylorandfrancis.com

Nanoparticle-based delivery systems are also an area of active investigation. These systems can encapsulate or be decorated with highly potent drugs like duocarmycin and can be engineered for targeted delivery. nih.gov

Gold Nanoparticles: Research has detailed the development of a gold nanoparticle delivery system designed to carry both a duocarmycin analogue and a lectin specific for the Thomsen-Friedenreich antigen, which is overexpressed on many carcinomas. medchemexpress.com

Polymeric and Lipid Nanoparticles: Polymeric nanoparticles (PNPs) and lipid nanoparticles (LNPs) are versatile platforms for drug delivery. researchgate.netnih.gov They can be formulated to protect the drug payload, control its release, and can be surface-modified with targeting ligands to direct them to tumor sites. While much of the research is broad, these platforms hold potential for the future targeted delivery of duocarmycins.

These non-antibody-based approaches offer a complementary strategy to ADCs, potentially overcoming some of their limitations and expanding the toolkit for targeted delivery of duocarmycin conjugates. taylorandfrancis.com

Development of Novel Linker Technologies Beyond Val-Cit-PAB for Duocarmycins

The linker connecting the antibody to the duocarmycin payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site. wikipedia.org While the Val-Cit-PAB system is a well-established cathepsin-cleavable linker, the field is rapidly advancing, with numerous novel linker technologies being developed to refine ADC properties. wikipedia.org

Alternative Cleavable Linkers:

Different Peptide Sequences: Researchers have explored dipeptide linkers other than Val-Cit, such as valine-alanine (Val-Ala), which may offer improved hydrophilicity and stability, potentially reducing the aggregation seen with some hydrophobic payloads. wikipedia.orgresearchgate.net Tetrapeptide linkers, like Gly-Gly-Phe-Gly, are also being used. researchgate.net

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal environment of tumor cells but having low activity in the bloodstream. tandfonline.commdpi.com A key advantage is their hydrophilicity, which can help overcome aggregation issues with hydrophobic drugs like duocarmycins and may allow for higher DARs. creative-diagnostics.comtandfonline.com The utility of the β-glucuronide linker has been extended to phenol-containing cytotoxins like duocarmycin by incorporating an additional self-immolative spacer. creative-diagnostics.com

Reducible (Disulfide) Linkers: These linkers are designed to be stable in the bloodstream but are cleaved in the reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (B108866) than the plasma.

Photo-cleavable Linkers: A novel strategy involves light-cleavable linkers, such as those based on the heptamethine cyanine (B1664457) chromophore. medchemexpress.com These linkers can be cleaved by near-infrared (NIR) light, which offers high spatial and temporal control over drug release and has better tissue penetration than UV light. medchemexpress.com This technology allows for the drug to be "uncaged" at the specific tumor site with an external light source. medchemexpress.com

Non-Cleavable Linkers: In contrast to cleavable linkers, non-cleavable linkers require the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the conjugating amino acid. nih.gov While early work explored non-cleavable linkers for duocarmycin, most clinical development has focused on cleavable versions. nih.gov The primary advantage of non-cleavable linkers is often enhanced plasma stability, though this comes at the cost of being unable to produce a bystander killing effect, as the charged metabolite cannot diffuse out of the cell. wikipedia.orgnih.gov

Table 2: Emerging Linker Technologies for Duocarmycin Conjugates

Linker Type Cleavage Mechanism Key Advantages
β-Glucuronide Enzymatic (β-glucuronidase in lysosomes). tandfonline.commdpi.com High plasma stability, hydrophilic nature reduces aggregation. creative-diagnostics.commdpi.com
Disulfide Reduction (high glutathione levels in cytoplasm). Selective release in the intracellular reducing environment.
Photo-cleavable (e.g., Cyanine-based) External (Near-Infrared Light). medchemexpress.com High spatial and temporal control over drug release. medchemexpress.com
Alternative Peptides (e.g., Val-Ala) Enzymatic (Cathepsins in lysosomes). wikipedia.orgresearchgate.net May offer improved hydrophilicity and stability over Val-Cit. wikipedia.org
Non-Cleavable Antibody degradation in lysosome. nih.gov High plasma stability, but no bystander effect. nih.gov

Expanding Therapeutic Applications beyond Oncology

While the primary focus of duocarmycin conjugate development has been oncology, the potent cell-killing nature of the payload, combined with novel targeting strategies, opens the door to other therapeutic areas. nih.gov A particularly exciting new direction is the development of duocarmycin-based senolytics —agents that selectively destroy senescent cells. taylorandfrancis.com

Cellular senescence is a state of irreversible growth arrest that is associated with aging and a wide range of age-related pathologies, including fibrosis and certain cancers. Senescent cells are characterized by several markers, including elevated activity of the lysosomal enzyme β-galactosidase.

Researchers have cleverly exploited this characteristic by creating galactose-modified duocarmycin (GMD) prodrugs . taylorandfrancis.com In this design, galactose groups are attached to the duocarmycin molecule, rendering it inactive. taylorandfrancis.com These prodrugs are preferentially taken up and processed by senescent cells, which use their high levels of β-galactosidase to cleave the galactose groups, thereby activating the cytotoxic duocarmycin payload and inducing selective apoptosis of the senescent cell.

This approach has shown the ability to:

Preferentially eliminate multiple types of senescent cells in culture. taylorandfrancis.com

Reduce the number of preneoplastic senescent cells in a mouse model of craniopharyngioma.

Eliminate bystander senescent cells that accumulate after radiation treatment in mice.

The development of duocarmycin-based senolytics has the potential to expand the application of this potent compound to treat a host of senescence-related diseases, representing a significant leap beyond its traditional role in cancer therapy. taylorandfrancis.com There is also emerging interest in the potential application of ADCs in treating rheumatic and autoimmune diseases, suggesting a future where targeted cytotoxics could be used to selectively eliminate pathogenic immune cells. tandfonline.com

Analytical and Characterization Methodologies for Mc Val Cit Pab Duocarmycin Chloride and Its Conjugates

Spectrometric Techniques for Conjugate Analysis

Spectrometric methods are fundamental in the characterization of ADCs, providing insights into their molecular weight, drug conjugation, and concentration.

Mass Spectrometry for Drug-to-Antibody Ratio (DAR) and Structural Integrity

Mass spectrometry (MS) is an indispensable tool for the detailed molecular assessment of ADCs. news-medical.net It allows for the precise determination of the molecular weight of the intact ADC and its subunits, which in turn enables the calculation of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. lcms.cznih.gov

Under native conditions, techniques like native size-exclusion chromatography coupled with mass spectrometry (nSEC-MS) can be used. lcms.czresearchgate.net This approach preserves the non-covalent interactions within the antibody, allowing for the analysis of the intact ADC. The resulting mass spectrum shows a distribution of peaks, each corresponding to an ADC molecule with a specific number of conjugated duocarmycin payloads. The relative abundance of these peaks is used to calculate the average DAR. For instance, a study on a duocarmycin-based ADC, promiximab-DUBA, utilized mass spectrometry to determine an average DAR of approximately 2.04.

Alternatively, analysis under denaturing conditions, often involving reversed-phase liquid chromatography (RP-LC) coupled to MS, can provide information on the individual light and heavy chains of the antibody. nih.gov This method can reveal the distribution of the drug-linker on each chain. For cysteine-linked conjugates, the non-covalent association of the chains is disrupted, allowing for separate analysis. nih.gov

A key aspect of MS analysis is the deconvolution of the resulting spectra to determine the mass of each species accurately. thermofisher.com The weighted average DAR is then calculated from the relative abundance of each drug-loaded species observed in the deconvoluted mass spectrum.

Table 1: Illustrative Mass Spectrometry Data for a Duocarmycin ADC

Drug-Loaded SpeciesObserved Mass (Da)Relative Abundance (%)
Antibody (DAR 0)148,00010.5
Antibody + 2 Drugs (DAR 2)150,20035.2
Antibody + 4 Drugs (DAR 4)152,40040.8
Antibody + 6 Drugs (DAR 6)154,60010.3
Antibody + 8 Drugs (DAR 8)156,8003.2
Average DAR 3.8

Note: This table presents illustrative data based on typical findings for duocarmycin ADCs and does not represent the exact values for MC-Val-Cit-PAB-duocarmycin chloride conjugates.

UV-Vis Spectroscopy for Concentration and Conjugation Efficiency

UV-Vis spectroscopy is a straightforward and robust method for determining the concentration of both the antibody and the conjugated drug, which allows for the calculation of the average DAR. nih.govkrishgen.comlcms.cz This technique relies on the Beer-Lambert law and the fact that both the protein and the duocarmycin payload have distinct absorbance maxima. nih.gov

Typically, the antibody has a maximum absorbance at around 280 nm, while the duocarmycin payload will have a characteristic absorbance at a different wavelength. repligen.com By measuring the absorbance of the ADC solution at these two wavelengths and using the known extinction coefficients of the antibody and the drug, a set of simultaneous equations can be solved to determine the concentration of each component. nih.gov From these concentrations, the molar ratio of drug to antibody, or the average DAR, can be calculated. nih.gov

For this method to be accurate, the UV-Vis spectra of the drug and the antibody must have sufficiently different maximum absorbance wavelengths. nih.gov The presence of the conjugated drug should not significantly alter the light-absorbing properties of the antibody, and vice-versa.

Table 2: Example Calculation of ADC Concentration and DAR using UV-Vis Spectroscopy

ParameterValue
ADC Absorbance at 280 nm (A280)1.25
ADC Absorbance at 350 nm (A350)0.35
Antibody Extinction Coefficient at 280 nm (εAb,280)210,000 M⁻¹cm⁻¹
Antibody Extinction Coefficient at 350 nm (εAb,350)5,000 M⁻¹cm⁻¹
Drug Extinction Coefficient at 280 nm (εDrug,280)10,000 M⁻¹cm⁻¹
Drug Extinction Coefficient at 350 nm (εDrug,350)25,000 M⁻¹cm⁻¹
Calculated Antibody Concentration 5.5 µM
Calculated Drug Concentration 13.8 µM
Calculated Average DAR 2.5

Note: This table presents a hypothetical calculation for illustrative purposes. The extinction coefficients are representative and would need to be experimentally determined for the specific antibody and the this compound payload.

Chromatographic Methods for Purity and Stability Assessment

Chromatographic techniques are essential for evaluating the purity, stability, and heterogeneity of ADC preparations.

Size-Exclusion Chromatography (SEC) for Aggregation and Monomer Content

Size-Exclusion Chromatography (SEC) is a non-denaturing technique used to separate molecules based on their hydrodynamic size. lcms.cznih.gov It is the primary method for quantifying the presence of aggregates and fragments in an ADC preparation. criver.com The formation of high molecular weight species (aggregates) is a critical quality attribute to monitor, as it can impact the safety and efficacy of the therapeutic. criver.com

In a typical SEC analysis, the ADC sample is passed through a column packed with porous beads. Larger molecules, such as aggregates, are excluded from the pores and elute first, followed by the monomeric ADC, and finally any smaller fragments. The peak areas in the resulting chromatogram are used to determine the percentage of each species present. Due to the hydrophobic nature of the duocarmycin payload, ADCs can be more prone to non-specific interactions with the SEC column material, which may require optimization of the mobile phase to ensure accurate quantification. lcms.cz

Table 3: Representative SEC Data for a Duocarmycin ADC

SpeciesRetention Time (min)Peak Area (%)
Aggregate8.51.8
Monomer10.297.5
Fragment12.10.7

Note: This table provides an example of typical SEC results and does not represent specific data for this compound conjugates.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

In HIC, the ADC is applied to a column with a hydrophobic stationary phase in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the different species, with the least hydrophobic (unconjugated antibody) eluting first, followed by ADCs with increasing numbers of conjugated drugs. nih.gov The resulting chromatogram shows a series of peaks, each corresponding to a different DAR value (e.g., DAR0, DAR2, DAR4, etc.). The area of each peak is proportional to the relative abundance of that species, allowing for the calculation of the average DAR and the assessment of the drug load distribution. nih.govwaters.com

Table 4: Illustrative HIC Profile of a Duocarmycin ADC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 012.511.2
DAR 215.836.1
DAR 418.239.5
DAR 620.19.8
DAR 821.53.4
Average DAR 3.8

Note: This table is a representative example of HIC data for a cysteine-linked ADC and does not reflect actual data for this compound conjugates.

Immunological Assays for Antibody Functionality

While the above techniques characterize the chemical and physical properties of the ADC, immunological assays are crucial for confirming that the antibody component retains its biological function after conjugation.

These assays assess the ability of the ADC to bind to its target antigen on cancer cells. A common method is the Enzyme-Linked Immunosorbent Assay (ELISA), which can be configured to measure the binding affinity of the ADC to the target antigen. krishgen.com In a typical competitive binding ELISA, the ability of the ADC to compete with a labeled, unconjugated antibody for binding to the target antigen is measured. The results can be used to determine the binding affinity (e.g., the dissociation constant, Kd) of the ADC.

Cell-based binding assays are also widely used. aacrjournals.org In these assays, the ADC is incubated with cells that express the target antigen, and the amount of bound ADC is quantified, often using a secondary antibody with a fluorescent or enzymatic label. These assays provide a more biologically relevant measure of the ADC's ability to engage its target on the cell surface. For example, a study on a duocarmycin-based ADC against the MET receptor, PCMC1D3-DCM, reported a binding affinity of 1.60 nM. nih.gov Furthermore, in vitro cytotoxicity assays on cancer cell lines with varying levels of target antigen expression can demonstrate the target-dependent killing activity of the ADC, with IC50 values indicating the potency of the conjugate. aacrjournals.orgnih.gov

Table 5: Example Immunological Assay Data for a Duocarmycin ADC

Assay TypeCell LineParameterResult
ELISA-Binding Affinity (Kd)1.5 nM
Cell-Based Binding AssayHigh-expressing cell lineEC502.0 nM
Cell-Based Cytotoxicity AssayHigh-expressing cell lineIC500.5 nM
Cell-Based Cytotoxicity AssayLow-expressing cell lineIC5050 nM

Note: This data is illustrative and based on typical results for duocarmycin ADCs. The specific values would depend on the antibody, target antigen, and cell line used.

In Vitro Assays for Linker Stability and Drug Release Kinetics

The stability of the linker is a paramount feature of a successful ADC, as premature release of the cytotoxic payload in circulation can lead to systemic toxicity and reduced therapeutic efficacy. The MC-Val-Cit-PAB linker is designed to be stable in the bloodstream and to be cleaved specifically by enzymes, such as cathepsin B, that are abundant in the lysosomal compartment of cancer cells. tcichemicals.comresearchgate.net

In vitro assays are employed to assess the stability of the ADC in plasma from different species and to study the kinetics of drug release upon enzymatic cleavage. These assays typically involve incubating the ADC in plasma at 37°C for an extended period and then quantifying the amount of released drug over time. nih.govmdpi.com Studies have shown that duocarmycin-based ADCs with a Val-Cit linker exhibit excellent stability in human and cynomolgus monkey plasma. nih.gov However, these linkers have demonstrated susceptibility to cleavage by a mouse-specific carboxylesterase, leading to poor stability in mouse plasma. nih.govresearchgate.net This species-specific instability is a critical consideration in the preclinical evaluation of these ADCs. preprints.org

The cleavage of the Val-Cit linker by cathepsin B triggers a self-immolative cascade of the PAB spacer, leading to the release of the duocarmycin payload. tcichemicals.comnih.gov Kinetic studies of this enzymatic cleavage are performed to ensure efficient drug release within the target tumor cells. researchgate.net

Table 2: In Vitro Plasma Stability of Duocarmycin ADCs with Val-Cit Linker

Species Plasma Stability Key Findings Reference
Human Stable The ADC demonstrates high stability in human plasma. nih.gov
Cynomolgus Monkey Stable The ADC shows excellent stability in cynomolgus monkey plasma. nih.gov
Mouse Unstable The Val-Cit linker is susceptible to cleavage by a mouse-specific carboxylesterase, leading to poor stability. nih.govresearchgate.net

Cellular Assays for Internalization and Cytotoxicity Profiling

Following binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via endocytosis. nih.gov Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and the presence of proteases like cathepsin B facilitate the cleavage of the linker and the release of the duocarmycin payload. tcichemicals.comnih.gov

Cellular assays are essential to confirm the efficient internalization of the ADC and to quantify its cytotoxic potency. Internalization can be monitored using various techniques, including flow cytometry and fluorescence microscopy, often with fluorescently labeled antibodies. Studies have shown that duocarmycin-based ADCs like SYD985 are effectively internalized upon binding to HER2. aacrjournals.orgnih.gov

Cytotoxicity is typically assessed by determining the half-maximal inhibitory concentration (IC50) of the ADC against a panel of cancer cell lines with varying levels of target antigen expression. The duocarmycin payload is a DNA alkylating agent, which is effective in both dividing and non-dividing cells. nih.gov ADCs utilizing this payload have demonstrated potent cytotoxicity. For example, SYD985 has shown sub-nanomolar to low nanomolar IC50 values against various HER2-expressing cancer cell lines. nih.govacs.orgnih.govpsu.edu A key feature of duocarmycin-based ADCs is their ability to induce bystander killing, where the membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors. aacrjournals.orgnih.govnih.gov

Table 3: In Vitro Cytotoxicity (IC50) of SYD985 in HER2-Expressing Cancer Cell Lines

Cell Line Cancer Type HER2 Expression IC50 (µg/mL) Reference
KRCH31 Ovarian Carcinoma 3+ ~0.024 (mean) nih.gov
OVA10 Ovarian Carcinoma 3+ ~0.024 (mean) nih.gov
SK-BR-3 Breast Carcinoma 3+ ~0.013 nih.gov
UACC-893 Breast Carcinoma 3+ Similar potency to SK-BR-3 psu.edu
NCI-N87 Gastric Carcinoma 3+ Similar potency to SK-BR-3 psu.edu
OVCAR-3 Ovarian Carcinoma 2+ ~0.054 (mean) nih.gov
SK-OV-3 Ovarian Carcinoma 2+ ~0.054 (mean) nih.gov
A431 Epidermoid Carcinoma 1+/0 ~0.072 (mean) nih.gov
HEY Ovarian Carcinoma 1+/0 ~0.072 (mean) nih.gov
ARK-1 Uterine Carcinosarcoma 3+ 0.013 nih.gov
CS-1 Uterine Carcinosarcoma 0/1+ 0.060 nih.gov

Q & A

Q. What are the key structural features of MC-Val-Cit-PAB-duocarmycin chloride that influence its role in antibody-drug conjugates (ADCs)?

The compound’s efficacy in ADCs stems from its modular design:

  • The MC-Val-Cit-PAB linker includes a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide sequence, enabling controlled drug release via cathepsin B in lysosomes .
  • The para-aminobenzyl (PAB) spacer enhances stability in circulation while facilitating self-immolative cleavage upon linker breakdown .
  • The duocarmycin payload is a DNA alkylating agent with potent cytotoxicity, requiring precise targeting to minimize off-tumor toxicity . Structural validation via NMR and mass spectrometry is critical to confirm integrity during synthesis .

Q. What analytical methods are recommended for confirming the purity and stability of this compound during synthesis?

Standard protocols include:

  • Reverse-phase HPLC with UV detection (λ = 260–280 nm) to assess purity and degradation products.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (theoretical: 572.7 g/mol; experimental: ±0.5 ppm tolerance) .
  • Stability assays in simulated physiological buffers (e.g., PBS at pH 7.4 and 37°C) to evaluate linker-drug integrity over 24–72 hours .

Q. How does the Val-Cit-PAB linker facilitate controlled drug release in target cells?

The linker leverages:

  • Proteolytic cleavage : Cathepsin B, overexpressed in tumor lysosomes, cleaves the Val-Cit bond, releasing the PAB-duocarmycin intermediate.
  • Self-immolation : The PAB spacer undergoes 1,6-elimination, freeing duocarmycin for DNA minor groove alkylation . Methodological note: Use fluorogenic substrates (e.g., Z-Val-Cit-AMC) in cell lysates to quantify cathepsin B activity and correlate with drug release kinetics .

Advanced Research Questions

Q. How can researchers optimize the stability of the MC-Val-Cit-PAB linker in systemic circulation while ensuring tumor-specific drug release?

Strategies include:

  • Linker modifications : Introducing steric hindrance (e.g., methyl groups) or polyethylene glycol (PEG) chains to reduce protease accessibility in blood .
  • pH-sensitive triggers : Incorporating hydrazone or β-glucuronide moieties to enhance cleavage specificity in acidic tumor microenvironments .
  • In vitro validation: Compare linker stability in human plasma (37°C, pH 7.4) vs. tumor lysosomal conditions (pH 4.5–5.5) using LC-MS/MS .

Q. What experimental strategies can address discrepancies in reported cytotoxicity data across cancer cell lines?

Contradictions may arise due to:

  • Heterogeneous cathepsin B expression : Quantify enzyme levels via Western blot or qPCR in cell lines (e.g., HeLa vs. MCF-7) to correlate with ADC efficacy .
  • Drug resistance mechanisms : Assess ABC transporter activity (e.g., P-glycoprotein) using calcein-AM efflux assays .
  • Statistical rigor: Apply multivariate analysis to control for variables like cell doubling time and drug internalization rates .

Q. What in vivo models are most suitable for evaluating the therapeutic index of ADCs incorporating this compound?

Prioritize models that mimic human pharmacokinetics and tumor biology:

  • Xenograft models : Use immunodeficient mice (e.g., NSG) implanted with cathepsin B-high tumors (e.g., Raji lymphoma) .
  • Syngeneic models : Evaluate immune-modulatory effects in immunocompetent hosts (e.g., MC38 colon carcinoma in C57BL/6 mice) .
  • Key endpoints: Measure tumor growth inhibition (TGI), plasma half-life (via ELISA), and off-target toxicity (e.g., liver enzyme ALT/AST levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.